molecular formula C19H19N3OS B4394421 3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole

3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B4394421
M. Wt: 337.4 g/mol
InChI Key: RFFMKLGYLCEXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of triazoles and has been studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of 3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. The compound may also exert its antimicrobial and antifungal activities by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to possess antipyretic activity, which can reduce fever. The compound has been found to exhibit antimicrobial and antifungal activities against a wide range of microorganisms. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole in lab experiments is its potent pharmacological properties. The compound has been shown to exhibit a wide range of biological activities, which makes it a versatile tool for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on 3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole. One area of research could focus on the development of new synthetic methods for producing the compound. Another area of research could focus on the optimization of the compound's pharmacological properties. Additionally, further studies are needed to determine the efficacy and safety of the compound in humans. Finally, research could focus on the development of new derivatives of the compound with enhanced biological activities.

Scientific Research Applications

3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole has been studied extensively for its various pharmacological properties. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess antimicrobial and antifungal properties. The compound has also been studied for its potential use in the treatment of cancer.

Properties

IUPAC Name

3-[(2-methylphenoxy)methyl]-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-3-13-24-19-21-20-18(22(19)16-10-5-4-6-11-16)14-23-17-12-8-7-9-15(17)2/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFMKLGYLCEXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
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3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
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3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
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3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
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3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
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3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole

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